molecular formula C12H19N3O2 B12525347 N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide CAS No. 652139-77-0

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide

Cat. No.: B12525347
CAS No.: 652139-77-0
M. Wt: 237.30 g/mol
InChI Key: KENOBJZSCAXOCI-UHFFFAOYSA-N
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Description

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a methoxy group and an amino group attached to a phenyl ring, which is further connected to a glycinamide moiety with trimethyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-3-methoxybenzaldehyde and glycine.

    Condensation Reaction: The 4-amino-3-methoxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH~4~) to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br~2~) or nitric acid (HNO~3~) under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(4-Hydroxy-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide.

    Reduction: Formation of N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-dimethylglycinamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

652139-77-0

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-(4-amino-3-methoxyphenyl)-2-(dimethylamino)-N-methylacetamide

InChI

InChI=1S/C12H19N3O2/c1-14(2)8-12(16)15(3)9-5-6-10(13)11(7-9)17-4/h5-7H,8,13H2,1-4H3

InChI Key

KENOBJZSCAXOCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N(C)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

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